molecular formula C10H9Cl2FO4S B12817358 Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate

Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate

Cat. No.: B12817358
M. Wt: 315.14 g/mol
InChI Key: UBWZJGRTOGJBEF-UHFFFAOYSA-N
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Description

Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group, a chloro substituent, a chlorosulfonyl group, and a fluorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate typically involves multiple steps. One common method includes the chlorination of 2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid, followed by esterification with propanol. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Hydrolysis: 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid.

    Reduction: Sulfonamide or thiol derivatives.

Scientific Research Applications

Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Biological Studies: It is used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
  • 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzamide
  • 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzyl alcohol

Uniqueness

Propyl 2-chloro-5-(chlorosulfonyl)-3-fluorobenzoate is unique due to the presence of the propyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The combination of chloro, chlorosulfonyl, and fluorine substituents also imparts distinct electronic and steric properties that can affect its chemical behavior and interactions.

Properties

Molecular Formula

C10H9Cl2FO4S

Molecular Weight

315.14 g/mol

IUPAC Name

propyl 2-chloro-5-chlorosulfonyl-3-fluorobenzoate

InChI

InChI=1S/C10H9Cl2FO4S/c1-2-3-17-10(14)7-4-6(18(12,15)16)5-8(13)9(7)11/h4-5H,2-3H2,1H3

InChI Key

UBWZJGRTOGJBEF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)F)Cl

Origin of Product

United States

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